

An In-depth Technical Guide to the Physical and Chemical Properties of Ethanethiol

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Compound of Interest

Compound Name: Ethanethiol

Cat. No.: B150549

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Introduction

Ethanethiol ($\text{C}_2\text{H}_5\text{SH}$), also known as ethyl mercaptan, is a volatile, colorless organosulfur compound with a distinct and potent odor.^[1] Its structure is analogous to ethanol, with a sulfur atom replacing the oxygen atom.^[1] This substitution imparts unique physical and chemical properties that are of significant interest in various fields, including its use as an odorant for liquefied petroleum gas (LPG), as a chemical intermediate in the synthesis of pharmaceuticals and pesticides, and its role in the study of thiol-based biological processes.^{[1][2][3]} This technical guide provides a comprehensive overview of the core physical and chemical properties of **ethanethiol**, detailed experimental protocols for their determination, and visualizations of relevant chemical processes.

Physical Properties

The physical characteristics of **ethanethiol** are largely dictated by its ethyl group and the presence of the thiol ($-\text{SH}$) functional group. The sulfur atom, being less electronegative than oxygen, results in weaker hydrogen bonding compared to ethanol, leading to higher volatility and a lower boiling point.^{[1][4]}

Table 1: Key Physical Properties of Ethanethiol

Property	Value	Conditions
Molecular Formula	C ₂ H ₆ S	Room temperature
Molar Mass	62.13 g/mol	
Appearance	Colorless liquid	
Odor	Strong, pungent, skunk-like or garlic-like	760 mmHg
Odor Threshold	As low as 0.00035 ppm in air	
Boiling Point	35 °C (95 °F)	
Melting Point	-148 °C (-234 °F)	20 °C
Density	0.839 g/cm ³	
Solubility in Water	0.68 g/100 mL	
Solubility in Organic Solvents	Miscible with ethanol, diethyl ether, and other organic solvents	20 °C
Vapor Pressure	442 mmHg	
Flash Point	-48.3 °C (-55 °F) (Closed cup)	
Autoignition Temperature	299 °C (570 °F)	20 °C
Refractive Index (n _D)	1.431	
Acidity (pKa)	10.6	

Chemical Properties and Reactivity

The chemistry of **ethanethiol** is dominated by the thiol group, which is a versatile functional group capable of undergoing a variety of reactions.

Acidity and Thiolate Formation

Ethanethiol is a weak acid with a pKa of approximately 10.6, making it significantly more acidic than ethanol (pKa ≈ 16).^{[1][5]} This increased acidity is due to the larger size of the sulfur atom

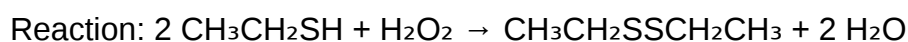
compared to oxygen, which allows for the negative charge in the resulting thiolate anion (**ethanethiolate**) to be dispersed over a larger volume, thus stabilizing the conjugate base.[5]

Ethanethiol readily reacts with strong bases, such as sodium hydroxide or sodium hydride, to form the corresponding sodium **ethanethiolate**, a potent nucleophile.[6]



Oxidation Reactions

The thiol group of **ethanethiol** is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or iodine, oxidize **ethanethiol** to diethyl disulfide, a compound with a characteristic garlic-like odor.[6]



Stronger oxidizing agents, such as nitric acid or potassium permanganate, can oxidize the sulfur atom to higher oxidation states, ultimately forming ethanesulfonic acid.

Table 2: Summary of Key Chemical Reactions

Reaction Type	Reagents	Major Product(s)
Acid-Base	Strong bases (e.g., NaOH, NaH)	Ethanethiolate salts (e.g., $\text{CH}_3\text{CH}_2\text{SNa}$)
Oxidation (mild)	H_2O_2 , I_2	Diethyl disulfide ($\text{CH}_3\text{CH}_2\text{SSCH}_2\text{CH}_3$)
Oxidation (strong)	HNO_3 , KMnO_4	Ethanesulfonic acid ($\text{CH}_3\text{CH}_2\text{SO}_3\text{H}$)
Nucleophilic Substitution	Alkyl halides (with ethanethiolate)	Thioethers ($\text{R-S-CH}_2\text{CH}_3$)

Experimental Protocols

Protocol 1: Determination of Boiling Point (Micro Method)

This protocol describes a micro method for determining the boiling point of a volatile liquid like **ethanethiol**, which minimizes exposure and material usage.

Materials:

- **Ethanethiol** (small sample)
- Capillary tube (sealed at one end)
- Thermometer
- Small test tube or melting point tube
- Heating apparatus (e.g., Thiele tube with mineral oil or a melting point apparatus with a heating block)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Place a few drops of **ethanethiol** into the small test tube, enough to create a liquid column of about 1-2 cm.
- Invert the capillary tube (sealed end up) and place it inside the test tube containing the **ethanethiol**.
- Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
- Place the assembly into the heating apparatus. The heat transfer medium (oil or air) should be level with or slightly above the top of the **ethanethiol** sample.
- Heat the apparatus gradually, at a rate of a few degrees per minute.
- Observe the capillary tube. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.

- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of **ethanethiol** using potentiometric titration.

Materials:

- **Ethanethiol** solution of known concentration (e.g., 0.01 M in a suitable solvent, like a water-ethanol mixture to ensure solubility)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- pH meter with a suitable electrode, calibrated with standard buffers
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

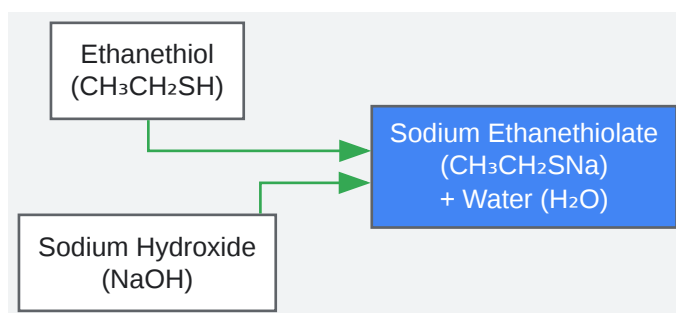
- Pipette a known volume of the **ethanethiol** solution into a beaker.
- If necessary, add a co-solvent (e.g., ethanol) to ensure the **ethanethiol** and its salt remain in solution throughout the titration.
- Place the calibrated pH electrode and the magnetic stir bar into the beaker.
- Fill the burette with the standardized NaOH solution.
- Begin stirring the **ethanethiol** solution and record the initial pH.

- Add the NaOH solution in small, known increments (e.g., 0.1-0.5 mL).
- After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- Continue the titration well past the equivalence point (the point of the most rapid pH change).
- Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
- Determine the volume of NaOH at the equivalence point. This can be found at the inflection point of the titration curve or by taking the first or second derivative of the curve.
- The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Visualizations

Diagram 1: Synthesis of Sodium Ethanethiolate

The following diagram illustrates the straightforward acid-base reaction for the synthesis of sodium **ethanethiolate** from **ethanethiol** and sodium hydroxide.

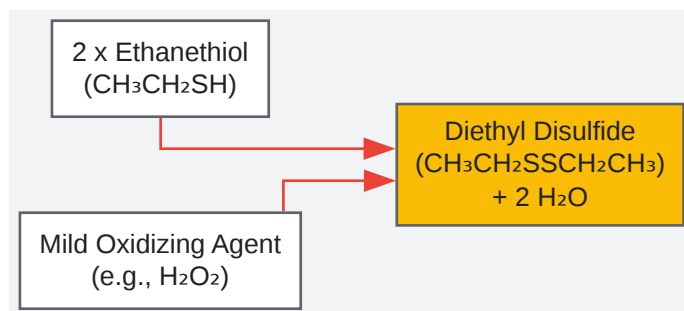


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Caption: Synthesis of Sodium **Ethanethiolate**.

Diagram 2: Oxidation of Ethanethiol to Diethyl Disulfide

This diagram shows the oxidative coupling of two **ethanethiol** molecules to form diethyl disulfide in the presence of a mild oxidizing agent.

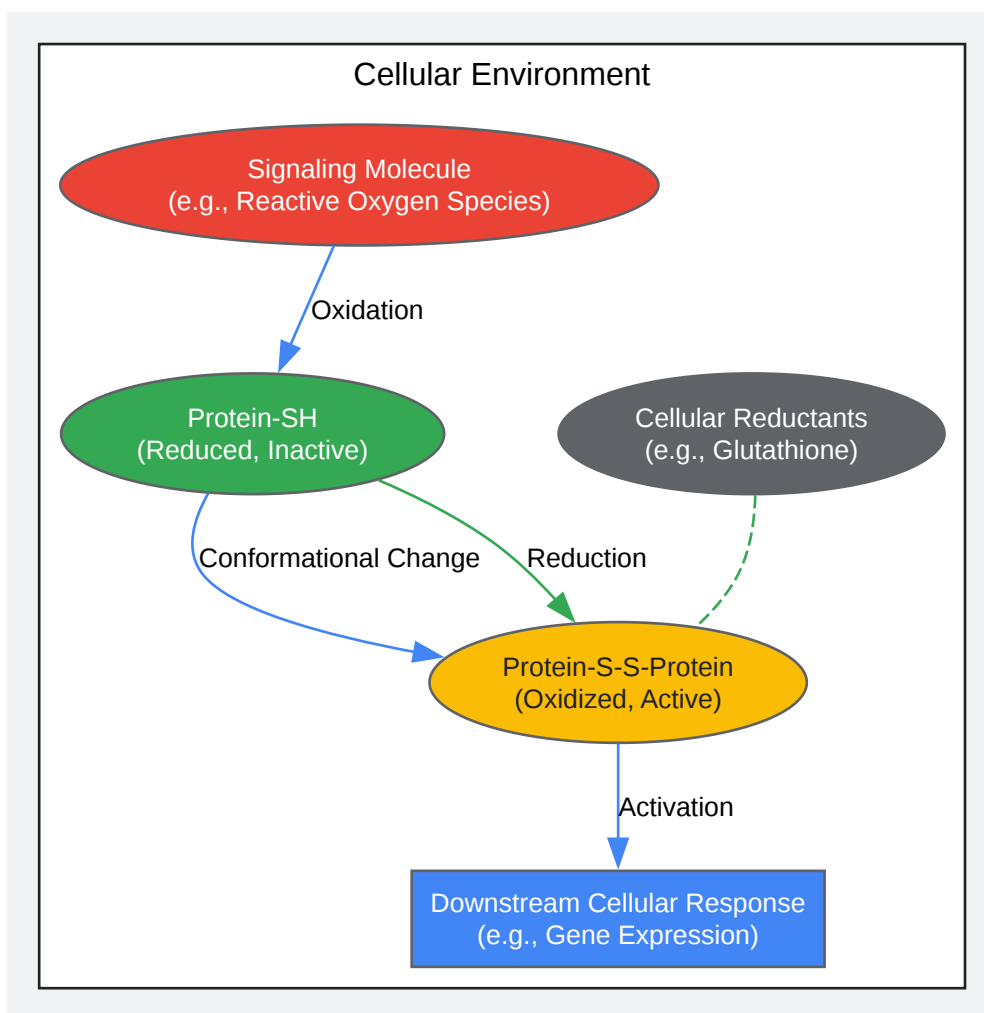


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Caption: Oxidation of **Ethanethiol**.

Diagram 3: Representative Thiol-Based Redox Signaling Pathway

While specific signaling pathways involving **ethanethiol** are not as well-defined as those for endogenous thiols like glutathione, this diagram illustrates a generalized concept of how thiols can participate in redox signaling, a crucial area of research in drug development. This pathway shows how a signaling molecule can induce a change in the redox state of a protein thiol, leading to a downstream cellular response.



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Caption: Generalized Thiol Redox Signaling.

Conclusion

Ethanethiol possesses a unique set of physical and chemical properties that make it a valuable compound in both industrial and research settings. Its high volatility and potent odor are key to its use as a gas odorant, while the reactivity of its thiol group allows for its application as a versatile chemical intermediate. For researchers and professionals in drug development, understanding the acidity, nucleophilicity, and redox behavior of simple thiols like **ethanethiol** provides fundamental insights into the behavior of more complex biological thiols that play critical roles in cellular signaling and oxidative stress responses. The experimental protocols provided herein offer standardized methods for characterizing such compounds, and the visualizations serve to clarify key chemical transformations and conceptual pathways.

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